2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The purification steps may include crystallization, filtration, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(4-methylpyridin-2-yl)amine.
Substitution: Formation of halogenated derivatives such as 2,6-dibromo-N-(4-methylpyridin-2-yl)benzamide.
Scientific Research Applications
2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylpyridin-2-yl)carbamothioylbenzamide: Similar structure with a thiourea moiety instead of an amide group.
2,3-dimethoxybenzamide: Lacks the pyridinyl group but has similar methoxy substitutions on the benzene ring.
2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: Contains a hydroxyl group instead of methoxy groups.
Uniqueness
2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both methoxy and pyridinyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-7-8-16-13(9-10)17-15(18)14-11(19-2)5-4-6-12(14)20-3/h4-9H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCVCVSZNSUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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